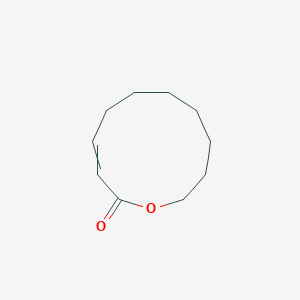
4-Methyl-2-(propan-2-yl)-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(propan-2-yl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by a dioxaborinane ring, which includes boron, oxygen, and carbon atoms. The presence of boron in its structure makes it a valuable compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(propan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of boronic acids or boronate esters with diols. One common method is the condensation reaction between a boronic acid and a diol under acidic or basic conditions. The reaction is usually carried out in an inert solvent such as toluene or dichloromethane, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-(propan-2-yl)-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into borohydrides.
Substitution: The boron atom in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Halogenated boron compounds or alkylated derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-2-(propan-2-yl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(propan-2-yl)-1,3,2-dioxaborinane involves the interaction of the boron atom with various molecular targets. Boron can form stable covalent bonds with oxygen and nitrogen atoms, making it a versatile reagent in chemical reactions. In biological systems, boron-containing compounds can inhibit enzymes by forming reversible covalent bonds with active site residues, thereby modulating enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-(propan-2-yl)-1,3,2-dioxaborinane: Characterized by a dioxaborinane ring with boron, oxygen, and carbon atoms.
Boronic Acids: Compounds with a boron atom bonded to hydroxyl groups and organic substituents.
Borate Esters: Esters formed by the reaction of boronic acids with alcohols.
Uniqueness
This compound is unique due to its dioxaborinane ring structure, which imparts distinct chemical properties. The presence of both boron and oxygen atoms in the ring enhances its reactivity and makes it a valuable reagent in various chemical transformations. Additionally, its stability and ease of synthesis make it an attractive compound for industrial applications.
Propiedades
Número CAS |
85060-06-6 |
|---|---|
Fórmula molecular |
C7H15BO2 |
Peso molecular |
142.01 g/mol |
Nombre IUPAC |
4-methyl-2-propan-2-yl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C7H15BO2/c1-6(2)8-9-5-4-7(3)10-8/h6-7H,4-5H2,1-3H3 |
Clave InChI |
VWTYNXQSTNLRFJ-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCC(O1)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]-](/img/structure/B14409926.png)
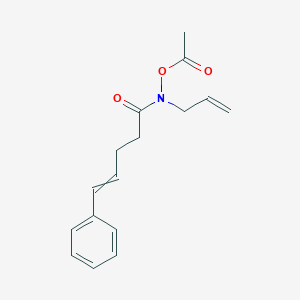

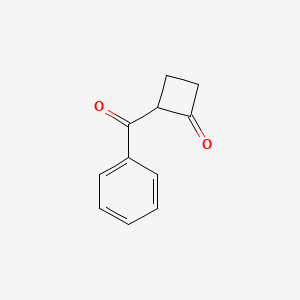
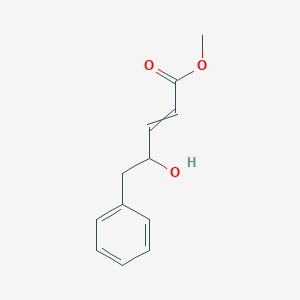
silane](/img/structure/B14409949.png)
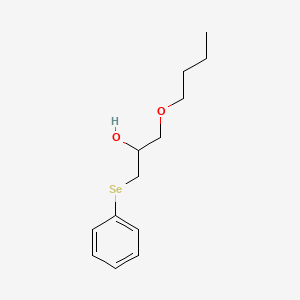
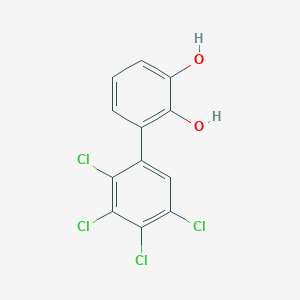


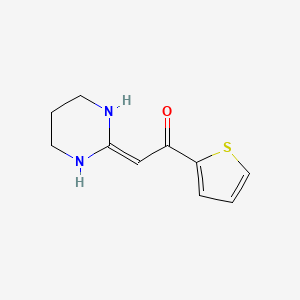
![[([1,1'-Biphenyl]-4-yl)methyl](trimethyl)silane](/img/structure/B14409979.png)

